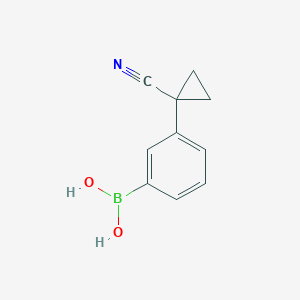

3-(1-Cyanocyclopropyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Cyanocyclopropyl)phenylboronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Cyanocyclopropyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction of the cyanocyclopropyl group to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: Phenols, quinones

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Organic Synthesis

3-(1-Cyanocyclopropyl)phenylboronic acid is primarily utilized as a reagent in organic synthesis. Its boronic acid functional group allows it to participate in various coupling reactions, particularly the Suzuki coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

In a study published in UCL Discovery, boronic acids were highlighted for their role in facilitating Suzuki coupling reactions, allowing for the construction of biaryl compounds. The study emphasizes the versatility of boronic acids, including derivatives like this compound, in synthesizing target compounds with high yields and selectivity .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its structural features that can influence biological activity.

Antimicrobial Properties

Boronic acids have been explored for their antimicrobial activities. A review highlighted that certain boronic acid derivatives possess significant antibacterial effects against various pathogens . Although direct studies on this compound are not extensively documented, the broader category of boronic acids shows promise in this area.

Environmental Chemistry

The environmental impact of boronic acids, including their biodegradability and toxicity towards aquatic organisms, is an emerging area of research. Studies have shown that certain phenylboronic acids can affect the growth rates of cyanobacteria, which are vital components of aquatic ecosystems . Understanding these interactions is crucial for assessing the environmental safety of compounds like this compound.

Material Science

In material science, boronic acids are used to create advanced materials such as polymers and nanocomposites. Their ability to form reversible covalent bonds with diols makes them suitable for developing materials with tunable properties.

Case Study: OLED Applications

This compound can serve as a precursor in synthesizing phosphorescent materials for organic light-emitting diodes (OLEDs). The incorporation of boron into organic frameworks enhances the electronic properties necessary for efficient light emission .

Mécanisme D'action

The mechanism of action of 3-(1-Cyanocyclopropyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanocyclopropyl group can also participate in various reactions, contributing to the compound’s versatility in synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Cyanophenylboronic acid: Similar structure but lacks the cyclopropyl group.

Phenylboronic acid: Lacks both the cyanocyclopropyl and cyanide groups.

4-Cyanophenylboronic acid: Similar structure but with the cyanide group in the para position.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .

Activité Biologique

3-(1-Cyanocyclopropyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological molecules, making it a candidate for further investigation into its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula: C10H10BNO2

- IUPAC Name: this compound

- CAS Number: 46739632

The compound features a phenyl ring substituted with a cyanocyclopropyl group and a boronic acid moiety, which is crucial for its reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, including sugars and nucleotides. This interaction can lead to the inhibition of specific enzymes, thereby affecting cellular processes such as protein synthesis and metabolic pathways.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. The mechanism often involves the inhibition of leucyl-tRNA synthetase, which is vital for protein synthesis in bacteria.

- Case Study: A study examining various boronic acid derivatives found that compounds similar to this compound significantly inhibited the growth of cyanobacteria and other microorganisms at specific concentrations. For example, the inhibition was noted at concentrations as low as 0.3 mM for certain strains, demonstrating the compound's potential as an antibacterial agent .

Anticancer Potential

The role of boronic acids in cancer therapy has been explored due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Other Boronic Acids

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Inhibition of tRNA synthetase |

| Tavaborole (5-fluoro-substituted benzoxaborole) | High | Moderate | Inhibition of protein synthesis |

| Phenylboronic Acid | Low | High | Modulation of signaling pathways |

Propriétés

IUPAC Name |

[3-(1-cyanocyclopropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,13-14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMMRBKIABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(CC2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.